molecular formula C11H12O4 B7772616 trans2,4-Dimethoxycinnamic acid

trans2,4-Dimethoxycinnamic acid

Cat. No.: B7772616
M. Wt: 208.21 g/mol
InChI Key: YIKHDPHTFYWYJV-UHFFFAOYSA-N
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Description

Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. This property makes them valuable in a wide range of applications, including pharmaceuticals, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically prepared from starch by enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the following steps:

    Starch Liquefaction: Starch is gelatinized and liquefied using heat and acid or enzymes.

    Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins.

    Purification: The resulting cyclodextrins are purified through crystallization and filtration.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, and it includes steps such as:

    Fermentation: Using genetically modified microorganisms to produce cyclodextrin glycosyltransferase.

    Continuous Processing: Implementing continuous reactors for the enzymatic conversion of starch to cyclodextrins.

    Advanced Purification: Utilizing advanced filtration and crystallization techniques to achieve high-purity cyclodextrins.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on cyclodextrins.

    Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with modified physical and chemical properties, which can enhance their solubility, stability, and inclusion capacity.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

    Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Utilized in the formulation of various drugs to enhance their therapeutic efficacy.

    Industry: Applied in the food industry to encapsulate flavors and fragrances, and in cosmetics to stabilize active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:

    Amylose: A linear polysaccharide that does not form inclusion complexes.

    Cellulose: A linear polysaccharide with different structural properties.

    Inulin: A fructan with limited inclusion complex formation capabilities.

Cyclodextrins are unique in their cyclic structure, which allows them to form stable inclusion complexes with a wide range of guest molecules, making them highly versatile in various applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDPHTFYWYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311291
Record name 2,4-Dimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-61-8
Record name 2,4-Dimethoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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